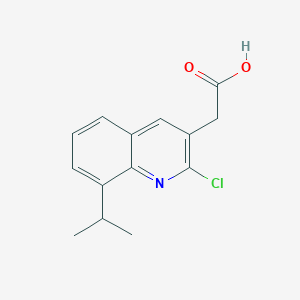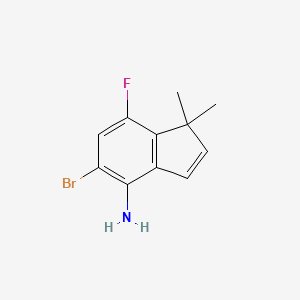
5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to the indene ring, along with a dimethyl group and an amine functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indene precursor, followed by the introduction of the dimethyl and amine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, along with the amine group, allows the compound to bind to certain enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-7-fluoro-1H-indene: Similar structure but lacks the dimethyl and amine groups.
7-Fluoro-1,1-dimethyl-1H-indene: Similar structure but lacks the bromine and amine groups.
5-Bromo-1,1-dimethyl-1H-indene: Similar structure but lacks the fluorine and amine groups.
Uniqueness: The presence of both bromine and fluorine atoms, along with the dimethyl and amine groups, makes 5-Bromo-7-fluoro-1,1-dimethyl-1H-inden-4-amine unique. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11BrFN |
|---|---|
Molekulargewicht |
256.11 g/mol |
IUPAC-Name |
5-bromo-7-fluoro-1,1-dimethylinden-4-amine |
InChI |
InChI=1S/C11H11BrFN/c1-11(2)4-3-6-9(11)8(13)5-7(12)10(6)14/h3-5H,14H2,1-2H3 |
InChI-Schlüssel |
NFCZTLBQXOHBFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C1C(=CC(=C2N)Br)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


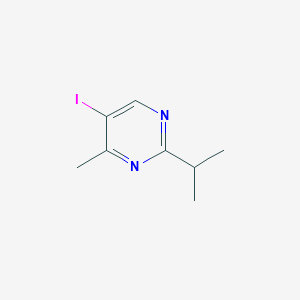
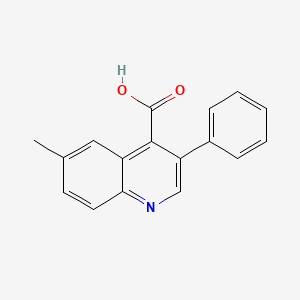


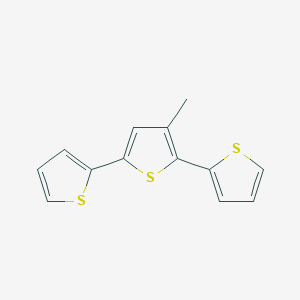
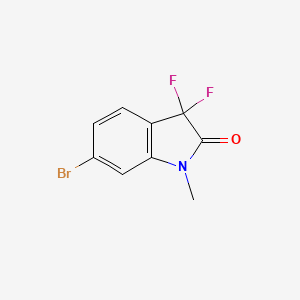
![Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)
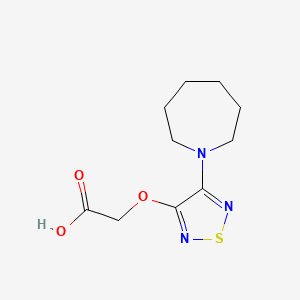
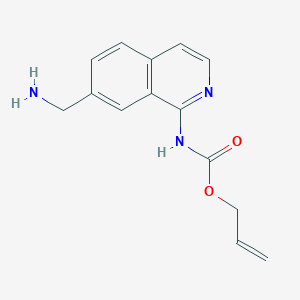
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)

